Egfr-IN-61
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr-IN-61 is a potent inhibitor of the epidermal growth factor receptor (EGFR) kinase. It has shown significant efficacy in inhibiting various EGFR mutations, including L858R/T790M and L858R/T790M/C797S, which are commonly associated with resistance to first-generation EGFR inhibitors . This compound has demonstrated antiproliferative activity against certain cancer cell lines, making it a promising candidate for cancer therapy .
Preparation Methods
The preparation of Egfr-IN-61 involves several synthetic routes and reaction conditions. One of the methods includes the use of specific reagents and catalysts to achieve the desired chemical structure. The synthesis typically involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Egfr-IN-61 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Egfr-IN-61 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of EGFR kinase activity and to develop new EGFR inhibitors. In biology, it is used to investigate the role of EGFR in cell signaling and cancer progression. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancers that harbor EGFR mutations. Additionally, it has applications in the pharmaceutical industry for the development of new anticancer drugs .
Mechanism of Action
Egfr-IN-61 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, preventing the phosphorylation of tyrosine residues within the receptor’s intracellular domain. This inhibition disrupts the downstream signaling pathways that promote cell proliferation, survival, and metastasis. The molecular targets and pathways involved include the EGFR signaling pathway, which is crucial for the growth and survival of cancer cells .
Comparison with Similar Compounds
Egfr-IN-61 is unique compared to other EGFR inhibitors due to its high potency against specific EGFR mutations, such as L858R/T790M and L858R/T790M/C797S. Similar compounds include gefitinib, erlotinib, afatinib, and osimertinib, which are also EGFR inhibitors used in cancer therapy. this compound has shown superior efficacy in overcoming resistance associated with these mutations .
Conclusion
This compound is a promising compound with significant potential in cancer therapy. Its unique properties and high potency against specific EGFR mutations make it a valuable tool for scientific research and a potential therapeutic agent for the treatment of cancers. Further research and development are needed to fully explore its applications and optimize its use in clinical settings.
Properties
Molecular Formula |
C33H37ClN8O3 |
---|---|
Molecular Weight |
629.1 g/mol |
IUPAC Name |
2-chloro-N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-[1-(3-hydroxypropyl)indol-3-yl]pyrimidin-2-yl]amino]-4-methoxyphenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C33H37ClN8O3/c1-40(2)15-16-41(3)29-20-30(45-4)27(19-26(29)37-32(44)22-10-12-35-31(34)18-22)39-33-36-13-11-25(38-33)24-21-42(14-7-17-43)28-9-6-5-8-23(24)28/h5-6,8-13,18-21,43H,7,14-17H2,1-4H3,(H,37,44)(H,36,38,39) |
InChI Key |
XELFLRFPUQAHBD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C2=CC(=NC=C2)Cl)NC3=NC=CC(=N3)C4=CN(C5=CC=CC=C54)CCCO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.